molecular formula C11H10ClN3OS B5888241 1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole

1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole

Cat. No. B5888241
M. Wt: 267.74 g/mol
InChI Key: IZFJILQQHZAOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is used in scientific research for its unique properties and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole in lab experiments include its unique properties and versatility in chemical reactions. However, its limitations include its toxicity and the need for careful handling.

Future Directions

For research on 1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole include further studies on its mechanism of action and its potential use in the development of new drugs. It could also be studied for its potential use in the treatment of neurodegenerative diseases and as an antioxidant in the food industry.

Synthesis Methods

The synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole involves the reaction of 4-chlorobenzaldehyde, methylthiosemicarbazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sodium acetate or pyridine. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

1-acetyl-3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole has been extensively studied for its scientific research applications. It has been used as a building block in the synthesis of other compounds and as a reagent in chemical reactions. It has also been used in medicinal chemistry research for the development of new drugs.

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(16)15-11(17-2)13-10(14-15)8-3-5-9(12)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFJILQQHZAOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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